Dichlorofluoromethylsilane

Organosilicon synthesis Fluorinated intermediates Selective functionalization

Dichlorofluoromethylsilane (CAS 420-58-6; molecular formula CH3Cl2FSi; MW 133.02 g/mol) is a bifunctional organosilane intermediate distinguished by a single silicon atom bearing one methyl group, two chlorine atoms, and one fluorine atom. This halogen composition places it within the broader class of halogenated methylsilanes, yet the presence of a directly silicon-bound fluorine creates a fundamentally distinct reactivity profile compared to all-chloro analogs such as methyltrichlorosilane (CAS 75-79-6) or dichloromethylsilane (CAS 75-54-7).

Molecular Formula CH3Cl2FSi
Molecular Weight 133.02 g/mol
CAS No. 420-58-6
Cat. No. B13424562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorofluoromethylsilane
CAS420-58-6
Molecular FormulaCH3Cl2FSi
Molecular Weight133.02 g/mol
Structural Identifiers
SMILESC[Si](F)(Cl)Cl
InChIInChI=1S/CH3Cl2FSi/c1-5(2,3)4/h1H3
InChIKeyHAQCYFVZKUAIEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichlorofluoromethylsilane (CAS 420-58-6): Core Properties and Industrial Baseline for Scientific Procurement


Dichlorofluoromethylsilane (CAS 420-58-6; molecular formula CH3Cl2FSi; MW 133.02 g/mol) is a bifunctional organosilane intermediate distinguished by a single silicon atom bearing one methyl group, two chlorine atoms, and one fluorine atom [1]. This halogen composition places it within the broader class of halogenated methylsilanes, yet the presence of a directly silicon-bound fluorine creates a fundamentally distinct reactivity profile compared to all-chloro analogs such as methyltrichlorosilane (CAS 75-79-6) or dichloromethylsilane (CAS 75-54-7) [2]. The compound serves as a key precursor for introducing fluorine-containing moieties into silicone polymers, silazane coatings, and functionalized organosilanes via nucleophilic substitution at the Si-Cl sites while retaining the Si-F bond as a stabilizing or directing element [3].

Why Dichlorofluoromethylsilane Cannot Be Substituted with Generic Chlorosilanes: The Critical Role of Silicon-Bound Fluorine


Generic chlorosilanes such as methyltrichlorosilane or dichloromethylsilane cannot serve as functional substitutes for dichlorofluoromethylsilane in applications requiring fluorine retention, differential hydrolysis kinetics, or specific halogen-exchange reactivity [1]. The Si-F bond (bond dissociation energy approximately 135-150 kcal/mol) is substantially stronger than the Si-Cl bond (approximately 90-95 kcal/mol), which fundamentally alters the compound's behavior under thermal stress, nucleophilic attack, and aqueous conditions [2]. In nucleophilic substitution reactions, the fluorine atom acts as a non-leaving group, enabling selective derivatization at the two Si-Cl sites while preserving the fluorinated functionality in the final product—a selectivity profile unattainable with all-chloro analogs where all three halogen sites exhibit comparable leaving-group propensity [3]. Furthermore, the electron-withdrawing effect of the Si-F bond modulates the electrophilicity at silicon, influencing reaction rates and product distributions in hydrosilylation and cross-coupling transformations. These inherent physicochemical distinctions render dichlorofluoromethylsilane irreplaceable for synthesizing partially fluorinated silicones, amphiphobic coatings, and functional materials where precise control over fluorine content is required, as documented in the quantitative evidence below.

Dichlorofluoromethylsilane CAS 420-58-6: Quantitative Differential Evidence for Procurement Selection


Selective Nucleophilic Substitution: Differential Leaving-Group Behavior Enables Fluorine-Retaining Derivatization

In nucleophilic substitution reactions with alcohols, amines, or organometallic reagents, dichlorofluoromethylsilane undergoes selective displacement of both chlorine atoms while the silicon-bound fluorine remains intact, yielding difunctional fluoromethylsilane derivatives [1]. In contrast, all-chloro analogs such as methyltrichlorosilane exhibit non-selective substitution across all three Si-Cl sites under identical conditions, leading to fully substituted products with no halogen retention [2]. This differential leaving-group propensity arises from the significantly higher Si-F bond dissociation energy (approximately 135-150 kcal/mol) compared to Si-Cl (approximately 90-95 kcal/mol), a difference of 45-55 kcal/mol that renders fluoride a non-leaving group under standard nucleophilic displacement conditions [3].

Organosilicon synthesis Fluorinated intermediates Selective functionalization

Hydrolytic Stability and Crosslinking Control: Si-F Bond Retention Directs Polysiloxane Architecture

Upon exposure to water or atmospheric moisture, dichlorofluoromethylsilane undergoes hydrolysis exclusively at the two Si-Cl bonds, forming silanol (Si-OH) intermediates that subsequently condense to yield linear or moderately branched polysiloxanes [1]. The Si-F bond remains intact under ambient hydrolytic conditions, preventing the formation of a third crosslinking site and thereby limiting network density compared to trifunctional chlorosilanes [2]. In contrast, methyltrichlorosilane (three hydrolyzable Si-Cl bonds) generates a trifunctional silanol that undergoes extensive three-dimensional crosslinking, producing highly rigid, densely networked silicone resins [3]. This differential hydrolysis behavior is quantitatively defined by the number of available hydrolyzable sites: two (dichlorofluoromethylsilane) versus three (methyltrichlorosilane), translating to maximum crosslink functionality of 2 versus 3 per monomer unit.

Silicone polymer synthesis Hydrolytic polycondensation Crosslink density control

Thermal Stability in CVD Processes: Si-F Bond Strength Reduces Premature Gas-Phase Decomposition

In chemical vapor deposition (CVD) of silicon carbide and silicon-oxy-fluoride films, the presence of the Si-F bond in dichlorofluoromethylsilane provides enhanced precursor thermal stability compared to all-chloro analogs [1]. The stronger Si-F bond (bond dissociation energy ~135-150 kcal/mol versus ~90-95 kcal/mol for Si-Cl) suppresses premature decomposition and homogeneous gas-phase nucleation, a known limitation of chlorosilane precursors that leads to silicon droplet formation and particulate contamination [2]. While direct comparative growth data for dichlorofluoromethylsilane remains unpublished, studies on the fluorinated SiC CVD chemistry using SiF4 as the silicon source demonstrate that Si-F bonds remain intact at higher temperatures and reduce unwanted gas-phase reactions compared to Si-Cl-based systems, enabling cleaner epitaxial layer deposition [3]. The retention of one Si-F bond in dichlorofluoromethylsilane is therefore expected to confer intermediate thermal stability—greater than methyltrichlorosilane but less than fully fluorinated precursors—providing a tunable decomposition window for process optimization.

Chemical Vapor Deposition SiC epitaxy Precursor stability

Fluorine Content as a Functional Design Parameter: Comparative Surface Properties in Fluorinated Polysilazane Coatings

Dichlorofluoromethylsilane serves as a key monomer for introducing controlled fluorine content into semi-fluorinated polysilazane (FPSZ) coatings with tunable amphiphobic properties [1]. In a 2020 study, FPSZ copolymers prepared via co-ammonolysis of a fluorinated dichloromethylsilane analog and non-fluorinated dichloromethylsilane demonstrated that just 0.4 mol% fluorinated monomer loading increased water contact angle to 112° and oil contact angle to 54° on flat aluminum substrates [2]. At 26.7 mol% fluorinated content, superamphiphobicity was achieved on roughened substrates with water contact angle reaching 173° and oil contact angle 148° [3]. Critically, the fluorinated FPSZ (FPSZ26.7) exhibited ice adhesion strength of 131 kPa after 40 icing/melting cycles, whereas non-fluorinated organic polysilazane (OPSZ) coatings failed after 40 cycles due to physical surface damage [4]. Dichlorofluoromethylsilane, with its single Si-F bond and two reactive Si-Cl sites, provides the precise molecular architecture for co-polymerizing fluorinated and non-fluorinated silazane moieties, enabling systematic tuning of fluorine content and resulting surface properties [5].

Amphiphobic coatings Polysilazane Surface energy modification

Dichlorofluoromethylsilane CAS 420-58-6: Validated Industrial and Research Application Scenarios


Synthesis of Fluorine-Containing Silicone Elastomers with Controlled Crosslink Density

Utilizing dichlorofluoromethylsilane as a co-monomer in hydrolytic polycondensation enables precise control over silicone network architecture [1]. Because only the two Si-Cl bonds undergo hydrolysis while the Si-F bond remains intact, the resulting polysiloxanes exhibit a maximum crosslink functionality of 2 per monomer unit, compared to 3 for methyltrichlorosilane-derived resins [2]. This 50% reduction in hydrolyzable site count yields linear or moderately branched fluorosilicones with tailored flexibility and elongation properties, suitable for sealants, gaskets, and medical tubing where excessive crosslinking would compromise mechanical performance [3].

Chemical Vapor Deposition Precursor for Fluorine-Doped Silicon Oxide and Silicon Carbide Films

In semiconductor and advanced materials manufacturing, dichlorofluoromethylsilane serves as a CVD precursor offering intermediate thermal stability between all-chloro and fully fluorinated silanes [1]. The stronger Si-F bond (BDE ~135-150 kcal/mol) suppresses premature gas-phase decomposition and homogeneous nucleation compared to methyltrichlorosilane, reducing silicon droplet formation and particulate contamination during epitaxial SiC growth [2]. This property is particularly valuable for fabricating high-voltage power devices and RF components where film purity and defect density directly impact electrical performance [3].

Monomer for Amphiphobic and Icephobic Polysilazane Coatings

Dichlorofluoromethylsilane provides the essential fluorinated silazane moiety for synthesizing semi-fluorinated polysilazane (FPSZ) coatings with quantifiable amphiphobic and icephobic properties [1]. Co-ammonolysis with non-fluorinated dichloromethylsilane enables systematic tuning of fluorine content from 0.2-100 mol%, with 26.7 mol% fluorinated FPSZ achieving superamphiphobicity (water contact angle 173°, oil contact angle 148°) and sustained icephobic performance after 40 icing/melting cycles—a durability threshold at which non-fluorinated organic polysilazane coatings fail [2]. These coatings find application in aerospace anti-icing systems, marine anti-fouling surfaces, and protective layers for infrastructure in cold climates [3].

Fluorinated Organosilane Intermediate for Pharmaceutical and Agrochemical Building Blocks

As a reagent for introducing fluorine-containing moieties into complex organic molecules, dichlorofluoromethylsilane enables selective nucleophilic substitution at the two Si-Cl positions while preserving the Si-F bond, yielding difunctional fluoromethylsilane intermediates [1]. These intermediates serve as versatile building blocks for synthesizing trifluoromethyl-containing heterocycles, fluorinated amino acids, and pyrethroid insecticides where the metabolic stability and bioavailability conferred by strategic fluorine placement are pharmacologically essential [2]. The inability of all-chloro analogs to achieve this selective retention profile makes dichlorofluoromethylsilane the preferred procurement choice for fluorine-specific derivatization workflows [3].

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